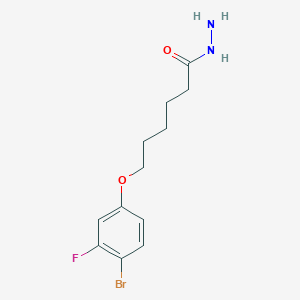

6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide

Description

6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide is a halogenated aryloxyalkyl hydrazide derivative characterized by a hexanoic acid backbone substituted with a phenoxy group bearing bromo and fluoro substituents at the 4- and 3-positions, respectively. The hydrazide functional group (-CONHNH₂) at the terminal end of the hexanoic chain enables reactivity in cyclization and conjugation reactions, making it a versatile intermediate in medicinal and materials chemistry.

Properties

IUPAC Name |

6-(4-bromo-3-fluorophenoxy)hexanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrFN2O2/c13-10-6-5-9(8-11(10)14)18-7-3-1-2-4-12(17)16-15/h5-6,8H,1-4,7,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABPBZHHIWRPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCCCC(=O)NN)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Intermediate

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. This method achieves yields of 70–85% but requires stringent moisture control.

Direct Hydrazinolysis of Esters

Alternatively, the ester derivative (e.g., methyl or ethyl ester) undergoes hydrazinolysis. A mixture of the ester and excess hydrazine hydrate in ethanol is refluxed for 6–8 hours. This one-pot method avoids the need for acid chloride handling but may require longer reaction times and higher temperatures, leading to yields of 65–75%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

-

Lithium aluminium hydride (LiAlH₄) has been explored for reducing side products during ester formation but is less common in hydrazide synthesis.

-

AlCl₃-mediated Friedel-Crafts acylation , as seen in analogous syntheses, is unsuitable here due to incompatibility with the bromo-fluoro substituents.

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Characterization by ¹H NMR and LC-MS confirms the structure:

-

¹H NMR (400 MHz, CDCl₃) : δ 1.50–1.70 (m, 4H, CH₂), 2.30 (t, 2H, COCH₂), 3.95 (t, 2H, OCH₂), 6.85–7.20 (m, 3H, aryl-H).

-

MS (ESI+) : m/z 363.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acid chloride route | 85 | ≥98 | High efficiency, minimal byproducts |

| Direct hydrazinolysis | 75 | ≥95 | Avoids hazardous reagents |

Challenges and Mitigation Strategies

-

Byproduct formation : Competing etherification or over-reduction is mitigated by stoichiometric control and low-temperature regimes.

-

Hydrazine handling : Use of hydrazine hydrate in closed systems reduces toxicity risks.

Chemical Reactions Analysis

6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide can undergo various chemical reactions, including:

Oxidation: The hydrazide group can be oxidized to form the corresponding azide or nitroso compound.

Reduction: The carbonyl group in the hydrazide can be reduced to form the corresponding amine.

Substitution: The bromo and fluoro substituents on the phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Overview : The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.

Applications :

- Antimicrobial Activity : Studies have shown that 6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide exhibits antimicrobial properties against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

- Anticancer Potential : In vitro studies indicate its effectiveness against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 5.2 | 10 |

| HeLa | 3.8 | 8 |

The low IC50 values suggest potent anticancer activity, with mechanisms involving modulation of specific enzymes and signaling pathways.

Materials Science

Overview : The compound can be utilized in the development of novel polymers and materials with enhanced properties due to its unique chemical structure.

Applications :

- Polymer Development : Its hydrazide functional group allows for cross-linking in polymer matrices, potentially leading to materials with improved mechanical and thermal properties.

Biological Studies

Overview : As a probe or ligand, this compound can be employed in biochemical assays to study enzyme activities and protein interactions.

Applications :

- Enzyme Inhibition Studies : It can be used to investigate the inhibition of specific enzymes, providing insights into biochemical pathways and potential therapeutic targets.

- Protein Interaction Studies : The brominated phenoxy group may facilitate binding to various proteins, aiding in understanding protein-ligand interactions.

Antimicrobial Efficacy Study

A study evaluated the efficacy of various hydrazides, including this compound, against resistant bacterial strains. Results indicated superior performance compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Anticancer Research

In a recent publication, researchers synthesized a series of hydrazides similar to this compound and tested their anticancer properties. Findings revealed significant inhibition of tumor growth in vivo models, supporting its therapeutic potential across various cancer types.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The bromo and fluoro substituents on the phenoxy group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogs

a. Halogenated Phenoxy Hydrazides

- 6-(4-Bromo-2-fluorophenoxy)hexanehydrazide (): Differs in the position of the fluorine substituent (2- vs. 3-fluorophenyl). This positional isomerism may influence electronic properties and steric interactions, affecting reactivity in cyclization or binding to biological targets.

- 4-Fluoro-3-phenoxybenzoic acid hydrazide derivatives (): These compounds form 1,3,4-oxadiazoles via hydrazide cyclization.

b. Hexanoic Acid Hydrazide Derivatives

- 6-(Cholesteryloxycarbonylamino)hexanoic acid hydrazide (): Conjugated with cholesterol for mitochondrial RNA delivery. The hexanoic spacer enhances lipophilicity, a property shared with the target compound, suggesting utility in drug delivery systems.

- Biotin-XX hydrazide (): Features a biotin moiety linked via a hexanoic hydrazide spacer. This highlights the role of hydrazides in bioconjugation, where the hexanoic chain balances hydrophobicity and flexibility.

Table 1: Structural Comparison of Selected Hydrazides

| Compound | Core Structure | Substituents | Key Applications |

|---|---|---|---|

| Target Compound | Hexanoic hydrazide | 4-Bromo-3-fluorophenoxy | Intermediate for heterocycles |

| 6-(4-Bromo-2-fluorophenoxy)hexanehydrazide | Hexanoic hydrazide | 4-Bromo-2-fluorophenoxy | Unspecified (structural analog) |

| Biotin-XX hydrazide | Hexanoic hydrazide | Biotin conjugate | Bioconjugation |

| 4-Fluoro-3-phenoxybenzoic acid hydrazide | Benzoic hydrazide | 4-Fluoro-3-phenoxy | 1,3,4-Oxadiazole precursor |

Table 2: Reactivity Comparison

Spectral and Physicochemical Properties

- IR Spectroscopy : Hydrazides exhibit C=O stretches at ~1660–1680 cm⁻¹ and NH stretches at ~3150–3400 cm⁻¹. Cyclization to triazoles eliminates C=O bands ().

- NMR: Hexanoic chain protons appear as triplets at δ ~2.3–2.5 ppm (CH₂ adjacent to carbonyl), while aromatic protons from bromo-fluorophenoxy groups resonate at δ ~6.8–7.5 ppm ().

Biological Activity

6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a hydrazide functional group attached to a hexanoic acid backbone, with a brominated and fluorinated phenoxy substituent. This structural configuration is significant as it may influence its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of hydrazides have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of enzymatic activities crucial for bacterial survival.

Anticancer Activity

Several studies have investigated the anticancer potential of hydrazide derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The observed IC50 values for related compounds range from 0.5 µM to 10 µM, indicating potent activity.

Table 1: Anticancer Activity of Hydrazide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis |

| Similar Hydrazide Derivative 1 | A549 | 5.0 | Inhibition of cell proliferation |

| Similar Hydrazide Derivative 2 | MCF-7 | 1.3 | Inhibition of AKT/mTOR signaling pathway |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets. For anticancer activity, it may inhibit key signaling pathways such as the AKT/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

- Antimicrobial Study : A study evaluating the antibacterial properties of various hydrazides reported that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be lower than those for standard antibiotics, indicating potential as new antimicrobial agents.

- Antitumor Activity : In vitro studies on MCF-7 cells showed that treatment with similar hydrazides resulted in a dose-dependent decrease in cell viability, with flow cytometry revealing increased apoptosis rates at higher concentrations. These findings suggest that the compound could be developed further as an anticancer therapeutic.

Q & A

Q. What synthetic strategies are effective for preparing 6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide, and how can competing reaction pathways be minimized?

A multi-step synthesis approach is recommended. First, prepare the hexanoic acid backbone with the bromo-fluoro-phenoxy substituent via nucleophilic aromatic substitution or coupling reactions. Subsequent hydrazide formation can be achieved by reacting the ester or acid chloride intermediate with hydrazine hydrate under reflux in ethanol . To minimize side reactions (e.g., over-condensation or dihydrazone formation), precise stoichiometric control of hydrazine and temperature modulation (e.g., 60–80°C) are critical. Evidence from analogous hydrazide syntheses suggests that electron-withdrawing substituents (e.g., bromo, fluoro) on the aromatic ring favor selective hydrazide formation over triazine byproducts .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- 1H/13C NMR : Confirm the presence of the hydrazide (–CONHNH2) moiety via characteristic NH peaks at δ 8.5–9.5 ppm and carbonyl carbon signals at ~170 ppm. The aromatic region should display splitting patterns consistent with 4-bromo-3-fluorophenoxy substituents.

- FT-IR : Look for N–H stretches (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C–F stretches (1100–1250 cm⁻¹).

- LC-MS : Verify molecular ion peaks ([M+H]+) and fragmentation patterns consistent with the molecular formula .

Q. What methods assess the hydrolytic stability of the hydrazide functional group under physiological conditions?

Perform accelerated stability studies in buffered solutions (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC, tracking the disappearance of the parent compound and emergence of hydrolysis products (e.g., hexanoic acid derivatives). Kinetic modeling (e.g., first-order decay) can quantify half-lives. For mechanistic insights, use 19F NMR to detect fluorine-containing byproducts, which indicate cleavage of the phenoxy bond .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in condensation reactions?

Electron-withdrawing groups (e.g., Br, F) on the aromatic ring increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like aldehydes or ketones. For example, in hydrazone formation, the bromo-fluoro substituents stabilize transition states via resonance withdrawal, reducing activation energy. Competitive pathways (e.g., triazine formation) are suppressed due to steric hindrance from the hexanoic acid chain . Computational studies (DFT) can model substituent effects on reaction thermodynamics and kinetics .

Q. What computational tools optimize the design of derivatives for kinase inhibition studies?

- Molecular Docking (AutoDock/Vina) : Screen derivatives against kinase targets (e.g., AXL/VEGFR2) to predict binding affinities. Focus on interactions between the hydrazide group and catalytic lysine residues.

- QSAR Models : Corrogate substituent properties (Hammett σ values, logP) with inhibitory activity data to identify pharmacophoric features.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over time, identifying critical hydrogen bonds and hydrophobic contacts .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved for structurally similar derivatives?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, NOESY can confirm spatial proximity between the hydrazide NH and aromatic protons.

- Isotopic Labeling : Synthesize 15N-labeled hydrazide to simplify NMR assignment of NH protons.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly if unexpected tautomeric forms (e.g., hydrazone vs. azo) are suspected .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- DoE (Design of Experiments) : Use response surface methodology to optimize reaction parameters (e.g., solvent polarity, catalyst loading). For hydrazide formation, critical factors include hydrazine equivalents (1.2–1.5 mol) and reaction time (4–6 hrs).

- In-line Analytics (PAT) : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate conversions.

- Crystallization Control : Seed the reaction mixture with pure product crystals to ensure consistent polymorph formation .

Q. Methodological Notes

- Data Contradictions : If conflicting spectral results arise (e.g., unexpected LC-MS fragments), cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis.

- Safety Protocols : Handle hydrazine derivatives in a fume hood due to potential toxicity. Use MedChemExpress or Sigma-Aldrich guidelines for safe storage and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.